Enviradene

enterovirus inhibition post-infection antiviral window acute hemorrhagic conjunctivitis

Enviradene (LY127123, EvirD) is a synthetic 2-aminobenzimidazole derivative antiviral agent that belongs to the substituted benzimidazole class of non-nucleoside viral replication inhibitors. It was developed by Eli Lilly as a follow-on compound to enviroxime (LY122772), with the structural distinction of a vinylacetylene (1-phenyl-1-propenyl) substituent at the 6-position rather than the oxime-substituted benzyl group found in enviroxime.

Molecular Formula C19H21N3O2S
Molecular Weight 355.5 g/mol
CAS No. 80883-55-2
Cat. No. B1671364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnviradene
CAS80883-55-2
Synonymsenviradene
LY 127123
LY-127123
Molecular FormulaC19H21N3O2S
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC=C(C1=CC=CC=C1)C2=CC3=C(C=C2)N=C(N3S(=O)(=O)C(C)C)N
InChIInChI=1S/C19H21N3O2S/c1-4-16(14-8-6-5-7-9-14)15-10-11-17-18(12-15)22(19(20)21-17)25(23,24)13(2)3/h4-13H,1-3H3,(H2,20,21)/b16-4+
InChIKeyBFPYUXIFGJJYHU-AYSLTRBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Enviradene (CAS 80883-55-2): A Benzimidazole Antiviral with Dual Enterovirus and Rhinovirus Activity for Research Procurement


Enviradene (LY127123, EvirD) is a synthetic 2-aminobenzimidazole derivative antiviral agent that belongs to the substituted benzimidazole class of non-nucleoside viral replication inhibitors [1]. It was developed by Eli Lilly as a follow-on compound to enviroxime (LY122772), with the structural distinction of a vinylacetylene (1-phenyl-1-propenyl) substituent at the 6-position rather than the oxime-substituted benzyl group found in enviroxime [2]. Enviradene has demonstrated in vitro inhibitory activity against both rhinoviruses (15 serotypes) and enteroviruses including enterovirus 70 (EV70) and coxsackievirus A24 variant (CA24v)—the causative agents of acute hemorrhagic conjunctivitis (AHC) [3]. Pharmacokinetically, enviradene exhibits a 10-hour terminal half-life in dogs and enhanced oral bioavailability when co-administered with food, distinguishing it from enviroxime which suffered from poor oral bioavailability in clinical development [4].

Why Enviradene Cannot Be Substituted by Generic Enviroxime or Other Benzimidazole Antivirals: Structural and Functional Divergence


Although enviradene and enviroxime share a 1-(isopropylsulfonyl)-1H-benzimidazol-2-amine core scaffold and are frequently co-categorized as broad-spectrum anti-picornavirus benzimidazoles, substitution of one for the other is not supported by the quantitative evidence base. The two compounds diverge critically at the 6-position substituent: enviradene carries a hydrophobic vinylacetylene (E-1-phenyl-1-propenyl) moiety, whereas enviroxime bears a polar (hydroxyimino)phenylmethyl oxime group [1]. This structural divergence produces measurably different antiviral profiles: in head-to-head testing against 26 AHC-causing enterovirus isolates, enviradene and enviroxime exhibited overlapping but non-identical potency ranges (ID50 0.01–0.3 μg/mL vs. 0.01–0.65 μg/mL, respectively), and—more importantly for functional selection—differed markedly in their post-infection intervention windows [1]. Additionally, enviradene shows a distinct in vivo synergy pattern with guanidine that is absent for the enviroxime scaffold LY122771-72 [2]. Selection of a generic benzimidazole antiviral without accounting for these drug-specific quantitative parameters risks failure to achieve the targeted experimental outcome [3].

Enviradene Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Decision-Making


Extended Post-Infection Treatment Window vs. Enviroxime in AHC Enterovirus Models

In a direct head-to-head comparison using conjunctival and laryngeal cell cultures infected with EV70 and CA24v, enviradene (EvirD) could be added up to 6 hours post-infection at 10 μg/mL and still inhibit viral cytopathic effect (CPE), whereas enviroxime (EvirX) lost efficacy when added more than 1–2 hours post-infection at the same concentration [1]. This represents an approximately 3- to 6-fold longer post-infection intervention window for enviradene.

enterovirus inhibition post-infection antiviral window acute hemorrhagic conjunctivitis

Equivalent in Vitro Potency but Narrower ID50 Range vs. Enviroxime Against 26 AHC Enterovirus Isolates

In a head-to-head study of 26 clinical AHC virus isolates (11 EV70 and 15 CA24v), the mean 50% CPE inhibitory dose (ID50) was 0.17 ± 0.12 μg/mL for enviradene (EvirD) versus 0.13 ± 0.14 μg/mL for enviroxime (EvirX)—statistically comparable mean potencies. However, enviradene's ID50 range was narrower (0.01–0.3 μg/mL) compared to enviroxime (0.01–0.65 μg/mL), suggesting more consistent potency across diverse isolates [1]. At 1–3 μg/mL, both compounds produced >2 log10 reduction in virus production and 100% CPE inhibition [1].

antiviral potency enterovirus EV70 coxsackievirus A24v

Synergy with Guanidine in Vivo: Differential Pattern vs. Enviroxime-Scaffold Benzimidazole LY122771-72

In infant mouse models infected with 10 LD50 of coxsackievirus A16, an otherwise inactive dose of guanidine (97 mg/kg/injection) combined with enviradene (LY127123) at 1.7 mg/kg/injection produced significant survival benefit with only 2–8 treatments initiated 58 h post-infection. In contrast, the closely related enviroxime-scaffold benzimidazole LY122771-72 required a substantially higher dose of 34 mg/kg when paired with a lower guanidine dose (48 mg/kg) to achieve comparable efficacy without inducing tremors [1]. This indicates a quantitatively distinct synergy interaction profile for enviradene with the guanidine scaffold.

antiviral synergy guanidine combination therapy coxsackievirus A16 mouse model

In Vivo Monotherapy Efficacy Against Multiple Enteroviruses: Broader Spectrum than HBB

In a comparative in vivo study, enviradene (LY127123) administered daily for 9 days saved significant numbers of mice from lethal infections with echovirus 9, coxsackievirus A9, and coxsackievirus A16. By contrast, the classic antipicornavirus benzimidazole HBB (2-(α-hydroxybenzyl)benzimidazole) was effective against echovirus 9 and coxsackievirus A9 but failed to protect against coxsackievirus A16 infection [1]. This demonstrates that enviradene covers a broader enterovirus spectrum in vivo compared to HBB, the historical reference benzimidazole.

in vivo antiviral efficacy echovirus 9 coxsackievirus A9 benzimidazole monotherapy

Pharmacokinetic Half-Life Advantage: 10-Hour Terminal Half-Life in Dogs with Food-Enhanced Oral Bioavailability

A validated HPLC-EC assay (sensitivity 2 ng/mL in plasma) quantified enviradene pharmacokinetics in dogs, revealing a terminal-phase plasma half-life of 10 hours following intravenous administration of 1–2 mg/kg [1]. Oral administration of single 8 mg/kg doses formulated with povidone-30 or polysorbate 80 produced high and persistent plasma concentrations, and bioavailability was further enhanced by concomitant food administration [1]. In contrast, enviroxime's oral bioavailability in humans was reported as <10% due to rapid hepatic metabolism, contributing to its failure in clinical trials . While cross-species extrapolation requires caution, enviradene's 10-hour half-life and food-responsive bioavailability represent quantitatively established PK parameters absent from the enviroxime clinical profile.

pharmacokinetics oral bioavailability half-life HPLC quantification

Prophylactic Cell Protection Kinetics: Enviradene Requires Longer Pretreatment but Confers Durable Post-Removal Resistance

In a direct comparative time-course experiment, pretreatment of conjunctival cells with 3 μg/mL enviroxime (EvirX) for only 15 minutes was sufficient to protect against subsequent viral CPE, whereas enviradene (EvirD) at the same concentration required 1–2 hours of pretreatment to achieve equivalent protection [1]. However, after drug removal, cells pretreated with either compound remained resistant to viral infection for 1–2 hours at both 33°C and 37°C, indicating comparable durability of the antiviral effect once established [1]. This kinetic distinction in onset of prophylactic protection represents a functionally meaningful difference for experimental protocol design—enviroxime acts faster, but enviradene's slower onset is offset by equivalent persistence.

antiviral prophylaxis cell protection drug removal resistance

Enviradene Research Application Scenarios: Evidence-Anchored Use Cases for Benzimidazole Antiviral Procurement


Enterovirus AHC Research: Direct Comparison Studies of Post-Infection Treatment Windows

Enviradene is particularly suited for enterovirus time-course studies requiring delayed compound addition. Its demonstrated ability to inhibit EV70 and CA24v CPE when added up to 6 hours post-infection—versus only 1–2 hours for enviroxime—makes it the preferred benzimidazole probe for experiments investigating late-stage viral replication interference or therapeutic intervention modeling [1]. Procurement should specify enviradene for protocols with flexible post-infection addition timepoints.

In Vivo Coxsackievirus A16 Efficacy Studies Requiring Monotherapy or Guanidine Synergy

For mouse models of coxsackievirus A16 lethal infection—a virus against which the reference benzimidazole HBB shows no monotherapy efficacy—enviradene provides validated in vivo protection with 9-day daily dosing [1]. Additionally, for combination therapy studies, enviradene's quantitatively characterized synergy with guanidine at 1.7 mg/kg (with 97 mg/kg guanidine co-dose) provides a defined experimental starting point distinct from the enviroxime scaffold [2]. Researchers should select enviradene over HBB when coxsackievirus A16 coverage is required.

Pharmacokinetic Bridging Studies: Oral Bioavailability with Defined Food Effect

Enviradene's 10-hour terminal plasma half-life in dogs and food-responsive oral bioavailability—quantified via validated HPLC-EC methodology with 2 ng/mL sensitivity—make it a suitable candidate for pharmacokinetic bridging studies between preclinical species [1]. This PK profile contrasts with enviroxime's documented clinical failure attributed to poor oral bioavailability (<10%), positioning enviradene as the more tractable benzimidazole for oral dosing experimental designs requiring sustained plasma exposure [2].

Prophylaxis Model Development: Kinetic Characterization of Cell Protection Onset and Durability

For antiviral prophylaxis research, enviradene's well-defined pretreatment requirement (1–2 hours to establish full cell protection at 3 μg/mL) and post-removal protection durability (1–2 hours) provide a kinetically benchmarked tool compound [1]. Its slower onset versus enviroxime (15 minutes) makes it useful for dissecting the temporal dynamics of antiviral prophylaxis, particularly in studies where rapid-acting versus delayed-acting protection mechanisms are being compared.

Quote Request

Request a Quote for Enviradene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.